molecular formula C15H18N4O2 B2412894 N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide CAS No. 440331-90-8

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide

Cat. No.: B2412894
CAS No.: 440331-90-8
M. Wt: 286.335
InChI Key: JYARZTCVQMWJEX-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide is a synthetic benzotriazinone derivative developed for biochemical and pharmacological research. This compound is of significant interest in medicinal chemistry due to its structural features as a nitrogen-containing heterocycle, a class known for its prevalence in biologically active molecules . Scientific studies have demonstrated that related benzotriazinone compounds exhibit potent cytotoxic activity against human liver carcinoma cell lines (HepG2), suggesting its value as a lead compound in anticancer research . Furthermore, analogous structures have shown promising in vitro antibacterial properties, particularly against E. coli, making this compound a candidate for investigating new antimicrobial agents . The mechanism of action for this class of compounds is under investigation, with molecular docking studies indicating that high-binding-affinity analogues interact with key enzymatic targets such as the E. coli Fab-H receptor and the vitamin D receptor, which play roles in bacterial fatty acid synthesis and mammalian cell signaling, respectively . Researchers can utilize this compound as a key intermediate for further chemical modifications or as a reference standard in bio-screening assays to explore its potential applications in oncology and infectious disease research. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-14(16-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)17-18-19/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYARZTCVQMWJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Fusion with Benzene Ring: The triazine ring is then fused with a benzene ring through a series of condensation reactions.

    Substitution with Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Introduction of Acetamide Group: The acetamide group is added through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the triazine or benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-acetamide: Similar structure but with an oxazine ring instead of a triazine ring.

    N-Cyclohexyl-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-acetamide: Contains a quinazolinone ring, differing in the nitrogen arrangement.

Uniqueness

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective or versatile.

Biological Activity

N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide is a heterocyclic compound with significant potential in biological applications due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparison with similar compounds.

Chemical Structure and Properties

This compound features a triazine ring fused with a benzene structure, which contributes to its chemical reactivity and biological interactions. The compound's IUPAC name is N-cyclohexyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, and it has a molecular weight of 286.33 g/mol .

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound may modulate enzyme activity or receptor interactions through binding mechanisms that can lead to either inhibition or activation of specific biochemical pathways. This modulation can result in therapeutic effects in various disease models .

Antimicrobial Activity

The compound's ability to interact with nucleic acids suggests potential antimicrobial properties. Similar heterocyclic compounds have been evaluated for their ability to disrupt bacterial cell function or inhibit growth through interference with DNA replication or transcription processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameStructure TypeBiological ActivityNotes
N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-acetamideOxazine ringModerate anticancer activitySimilar structure but different ring system
N-Cyclohexyl-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-acetamideQuinazolinone ringAntimicrobial propertiesDifferent nitrogen arrangement affecting activity

The unique triazine structure of this compound may confer distinct biological properties not observed in other similar compounds .

Case Studies and Research Findings

While specific case studies on this compound are sparse in the literature, related studies highlight the importance of exploring the biological activities of heterocyclic compounds:

  • Antitumor Activity : A study demonstrated that benzamide derivatives could inhibit cancer cell growth by targeting metabolic pathways associated with cell proliferation .
  • Enzyme Inhibition : Research on similar compounds showed effective inhibition of enzymes critical for bacterial survival and proliferation .

Q & A

Q. What are the standard synthetic protocols for N-Cyclohexyl-2-(4-oxo-4H-benzo[d][1,2,3]triazin-3-yl)-acetamide?

The compound is typically synthesized via condensation reactions. For example, heating the precursor (e.g., benzo[d][1,2,3]triazin-4-one derivatives) with cyclohexylamine in acetic acid under reflux, followed by purification via ethanol recrystallization to yield a solid product (mp 225–227°C) . Reaction monitoring using thin-layer chromatography (TLC) and optimization of solvent ratios (e.g., methanol:chloroform mixtures) are critical to achieving high yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms structural motifs (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, acetamide carbonyl at δ 170 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 392.33 for TAK-041 derivatives) .
  • Elemental analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproduct formation during sulfonation or oxidation?

Incomplete oxidation, as observed in sulfonyl/sulfinyl derivative synthesis, can be mitigated by:

  • Controlling stoichiometry : Use excess 3-chloroperoxybenzoic acid (e.g., 1.4 mg per 500 mg substrate) to drive reactions to completion .
  • Temperature modulation : Maintain 45°C for 1 hour to favor sulfone (vs. sulfoxide) formation .
  • Analytical monitoring : Employ HPLC or TLC to track reaction progress and isolate intermediates .

Q. What methodologies are used to study structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

  • Functional group modifications : Introducing substituents (e.g., trifluoromethoxy groups) to assess bioactivity changes, as seen in TAK-041, a GPR139 inhibitor .
  • In vitro assays : Measure binding affinity (e.g., IC₅₀ values) using cell-based models or receptor-binding assays .
  • Computational modeling : Molecular docking simulations to predict interactions with target proteins (e.g., GPR139 active sites) .

Q. How should researchers address discrepancies in spectral data during structural confirmation?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution MS to resolve ambiguities in proton coupling or fragmentation patterns .
  • Crystallographic analysis : Single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for related thiazine-acetamide derivatives .
  • Literature benchmarking : Compare spectral profiles with published data for analogous compounds (e.g., triazolo-pyrazine derivatives) .

Q. What strategies are effective for improving solubility and bioavailability in preclinical studies?

  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the cyclohexyl or acetamide moieties .
  • Prodrug design : Convert the acetamide to a hydrolyzable ester for enhanced membrane permeability .
  • Formulation testing : Use surfactants (e.g., polysorbate 80) or cyclodextrin complexes in pharmacokinetic studies .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the triazine ring) .
  • Purification : Gradient recrystallization (e.g., ethanol → DMF) enhances crystalline purity .
  • Safety : Follow OSHA/GHS guidelines for handling toxic intermediates (e.g., skin/eye protection, fume hoods) .

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